2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine chemical structure and properties
2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine chemical structure and properties
An In-Depth Technical Guide to 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents. These are known as "privileged structures" due to their proven ability to interact with various biological targets. The pyrimidine ring is a quintessential example of such a scaffold, forming the core of nucleobases in DNA and RNA and appearing in numerous FDA-approved drugs.[1][2] Its nitrogen-rich, aromatic nature provides a versatile platform for molecular recognition and interaction.
This guide focuses on a specific, highly functionalized derivative: 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine (CAS Number: 1439540-34-3). This compound is not merely another pyrimidine; it is a strategically designed building block for chemical library synthesis and lead optimization in drug discovery programs. Its structure incorporates three key features for synthetic diversification:
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A Chloro Group at the 2-position: This serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.
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An Amine Group at the 5-position: This nucleophilic site is readily available for acylation, alkylation, or participation in cyclization reactions to build more complex heterocyclic systems.
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An Isobutoxy (2-methylpropoxy) Group at the 4-position: This group modulates the compound's solubility and lipophilicity and can influence metabolic stability.[1]
This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the compound's chemical properties, a robust synthetic protocol, potential applications, and essential safety information.
Chemical Structure:
(Image generated for illustrative purposes)
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and development. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Chemical Identity and Computed Properties
The following table summarizes the key identifiers and computationally predicted physicochemical properties for 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine.
| Property | Value | Source |
| IUPAC Name | 2-chloro-4-(2-methylpropoxy)pyrimidin-5-amine | - |
| CAS Number | 1439540-34-3 | - |
| Molecular Formula | C₈H₁₂ClN₃O | PubChem CID 136342894 (Predicted) |
| Molar Mass | 201.65 g/mol | PubChem CID 136342894 (Predicted) |
| Canonical SMILES | CC(C)COC1=NC(=C(C=N1)N)Cl | PubChem CID 136342894 (Predicted) |
| InChI | InChI=1S/C8H12ClN3O/c1-5(2)3-13-8-10-6(9)7(11)4-12-8/h4-5H,3,11H2,1-2H3 | PubChem CID 136342894 (Predicted) |
| InChIKey | YLKCVHCRZEJIRB-UHFFFAOYSA-N | PubChem CID 136342894 (Predicted) |
| XLogP3 | 2.1 | PubChem CID 136342894 (Predicted) |
| Polar Surface Area | 77.9 Ų | PubChem CID 136342894 (Predicted) |
| H-Bond Donors | 1 | PubChem CID 136342894 (Predicted) |
| H-Bond Acceptors | 4 | PubChem CID 136342894 (Predicted) |
Predicted Spectroscopic Characterization
Spectroscopic analysis is essential for structure verification.[3] The following are the expected spectral characteristics for this molecule.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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~7.5-8.0 ppm (s, 1H): A singlet corresponding to the aromatic proton on the pyrimidine ring (at C6).
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~4.0-4.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂). The chemical shift can vary with solvent and concentration.
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~4.0-4.2 ppm (d, 2H): A doublet for the methylene protons (-O-CH₂-) of the isobutoxy group, split by the adjacent methine proton.
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~2.0-2.3 ppm (m, 1H): A multiplet (septet) for the methine proton (-CH-) of the isobutoxy group.
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~0.9-1.1 ppm (d, 6H): A doublet for the six equivalent protons of the two methyl groups (-CH₃) of the isobutoxy group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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~160-170 ppm: Carbons at C2 and C4, highly influenced by the attached heteroatoms (Cl, O, N).
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~150-155 ppm: Carbon at C6 (the CH carbon of the ring).
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~110-120 ppm: Carbon at C5, bonded to the amine group.
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~75 ppm: The methylene carbon (-O-CH₂-) of the isobutoxy group.
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~28 ppm: The methine carbon (-CH-) of the isobutoxy group.
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~19 ppm: The two equivalent methyl carbons (-CH₃) of the isobutoxy group.
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IR (Infrared) Spectroscopy:
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3300-3500 cm⁻¹: Two distinct sharp peaks characteristic of the N-H stretching of a primary amine.
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2850-3000 cm⁻¹: C-H stretching vibrations from the aliphatic isobutoxy group.
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~1600-1650 cm⁻¹: N-H scissoring (bending) vibration of the amine.
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1550-1600 cm⁻¹: C=C and C=N stretching vibrations within the aromatic pyrimidine ring.
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1200-1300 cm⁻¹: C-O-C asymmetric stretching of the ether linkage.
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~1000-1100 cm⁻¹: C-O-C symmetric stretching.
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700-800 cm⁻¹: C-Cl stretching vibration.
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MS (Mass Spectrometry):
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The electron impact (EI) mass spectrum is expected to show a molecular ion (M⁺) peak at m/z 201.
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A characteristic isotopic peak (M+2) at m/z 203 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.
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Synthesis and Reaction Chemistry
Rationale for Synthetic Strategy
The synthesis of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine can be logically approached from a common, commercially available starting material such as 2,4-dichloro-5-nitropyrimidine. This strategy relies on the well-established principles of nucleophilic aromatic substitution on an electron-deficient pyrimidine ring. The key to success is controlling the regioselectivity of the substitution reactions. Generally, the C4 position of 2,4-dichloropyrimidines is more susceptible to nucleophilic attack by "hard" nucleophiles like alkoxides than the C2 position.[1] This differential reactivity allows for a sequential and controlled introduction of the isobutoxy and amine groups.
The proposed three-step synthesis is as follows:
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Regioselective Alkoxylation: Introduce the isobutoxy group at the more reactive C4 position.
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Nitro Group Reduction: Convert the nitro group at the C5 position to the desired primary amine.
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The chloro group at C2 remains intact throughout this sequence, making the final product an ideal substrate for further diversification.
Proposed Synthetic Protocol
Disclaimer: This protocol is a proposed methodology based on established chemical principles.[1][4] It must be performed by trained personnel in a suitable laboratory setting with all appropriate safety precautions.
Step 1: Synthesis of 2-Chloro-4-(2-methylpropoxy)-5-nitropyrimidine
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To a stirred solution of isobutanol (2-methyl-1-propanol) (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equivalents) portion-wise.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating the formation of sodium isobutoxide.
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Cool the resulting alkoxide solution back to 0 °C.
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In a separate flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equivalent) in anhydrous THF.
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Add the solution of the dichloropyrimidine dropwise to the cold sodium isobutoxide solution over 30 minutes.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).
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Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
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Extract the product with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the title compound.
Step 2: Synthesis of 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine
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Dissolve the 2-chloro-4-(2-methylpropoxy)-5-nitropyrimidine (1.0 equivalent) from Step 1 in a suitable solvent mixture, such as ethanol and water.
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Add iron powder (Fe) (5.0 equivalents) and ammonium chloride (NH₄Cl) (3.0 equivalents).
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Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
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After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.
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Wash the Celite® pad with ethanol.
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Concentrate the filtrate under reduced pressure to remove the ethanol.
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Extract the remaining aqueous residue with ethyl acetate or dichloromethane (DCM).
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Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine. The product can be further purified by recrystallization or column chromatography if necessary.
Workflow Visualization
The following diagram illustrates the proposed synthetic pathway.
Caption: Diversification pathways from the core molecule.
Safety, Handling, and Storage
As a laboratory chemical, 2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine requires careful handling. While a specific Safety Data Sheet (SDS) should always be consulted, the following guidance is based on the properties of structurally related compounds. [5][6][7][8]
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Hazard Identification:
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Personal Protective Equipment (PPE):
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Handling and Storage:
Conclusion
2-Chloro-4-(2-methylpropoxy)pyrimidin-5-amine is a high-value intermediate for chemical and pharmaceutical research. Its strategically placed functional groups—a reactive chlorine atom and a versatile amine on a privileged pyrimidine scaffold—provide medicinal chemists with a powerful tool for the synthesis of novel, diverse, and biologically active compounds. The robust synthetic route and clear potential for diversification underscore its importance as a building block in the ongoing quest for new therapeutics.
References
- Vertex AI Search. (2024, February 10). SAFETY DATA SHEET.
- Benchchem. 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine.
- Fisher Scientific. (2013, November 1). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Benchchem. Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- PubChem. 2-Chloropyrimidin-5-amine.
- ECHEMI. 2-chloro-5-(chloroMethyl)pyriMidine SDS, 148406-13-7 Safety Data Sheets.
- University of Wisconsin. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
Sources
- 1. 2-chloro-N-cyclopropyl-5-methylpyrimidin-4-amine | Benchchem [benchchem.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. lehigh.edu [lehigh.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
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